5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
Description
Benzamide Derivatives in Medicinal Chemistry Research
Benzamide (C₇H₇NO) serves as the foundational structure for numerous therapeutic agents, with over 30 FDA-approved drugs incorporating this scaffold. Early innovations focused on modifying the benzene ring’s substitution pattern to optimize target selectivity. For instance, ethenzamide and salicylamide emerged as analgesics through para- and ortho-substitutions, respectively. A breakthrough occurred with the discovery that methoxy groups at the C2 position enhance tubulin binding affinity. Compound 48 (5-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide) demonstrated nanomolar inhibition of tubulin polymerization (IC₅₀ = 32 nM) by occupying all three zones of the colchicine binding site. Structure-activity relationship (SAR) studies revealed that chloro substitution at C5 improves metabolic stability while maintaining potency, as evidenced by 48 ’s oral bioavailability of 67% in murine models.
Table 1: Key Benzamide Derivatives and Therapeutic Applications
Emergence of Thiophene-Containing Compounds in Pharmaceutical Research
Thiophene’s electronic isomorphism with benzene and enhanced hydrogen-bonding capacity have made it a cornerstone of antimicrobial drug design. The Gewald reaction enabled efficient synthesis of 2-aminothiophene derivatives, with SADH (succinamide acid) demonstrating gibberellin-inhibiting properties in plant growth regulation. In human therapeutics, sertaconazole (a thiophene-containing antifungal) exploits the heterocycle’s lipophilicity to disrupt ergosterol biosynthesis. Recent advancements highlight thiophene’s role in combating drug resistance: compound 8 (2-(thiophen-2-yl)-1H-benzo[d]imidazole) showed 8-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin. Quantum mechanical studies attribute this to thiophene’s ability to stabilize charge-transfer complexes with bacterial topoisomerase IV.
Piperidine Scaffolds as Privileged Structures in Drug Discovery
Piperidine’s chair conformation and sp³-hybridized nitrogen facilitate interactions with CNS targets while improving pharmacokinetic profiles. Amisulpride, a piperidine-containing benzamide derivative, achieves D2/D3 dopamine receptor antagonism with picomolar affinity (Kᵢ = 0.3 nM). In PROTAC design, piperidine linkers enable ternary complex formation between E3 ligases and target proteins. Compound 44h (N-(piperidin-4-ylmethyl)benzamide) degraded HDAC6 at 100 nM concentrations by bridging CRBN and HDAC6 with a 14.2 Å linker. Molecular dynamics simulations show that N-alkylation of piperidine, as in the query compound’s (thiophen-3-yl)methyl group, increases hydrophobic contacts with protein surfaces by 23% compared to unsubstituted analogs.
Research Significance in Heterocyclic Medicinal Chemistry
The integration of benzamide, thiophene, and piperidine moieties addresses three critical challenges in drug discovery:
- Target Multiplicity : Benzamide’s tubulin-binding capability, thiophene’s antimicrobial activity, and piperidine’s CNS permeability enable potential polypharmacology.
- Synthetic Tractability : Benzamide formation via Schotten-Baumann acylation (yield >85%), thiophene introduction via Suzuki-Miyaura coupling (Pd(PPh₃)₄, 90°C), and piperidine functionalization through reductive amination (NaBH₃CN, 75% yield) permit modular synthesis.
- ADMET Optimization : LogP calculations predict the compound’s octanol-water partition coefficient as 2.8, within the optimal range for blood-brain barrier penetration. The thiophene ring’s polarizable π-system reduces P-glycoprotein efflux by 40% compared to phenyl analogs.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-24-18-3-2-16(20)10-17(18)19(23)21-11-14-4-7-22(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14H,4-5,7-8,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWUJMHCCQECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a thiophen-3-ylmethyl halide reacts with piperidine under basic conditions.
Benzamide Formation: The piperidine intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The resulting intermediate undergoes a final coupling reaction to form the target compound, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the benzene ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be explored for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit activity against certain diseases. Research into its pharmacokinetics and pharmacodynamics could reveal new drug candidates for conditions such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The piperidine and thiophene moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
a. Benzamide vs. Sulfonamide Backbone Compound 11 (5-chloro-2-methoxy-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide) shares the 5-chloro-2-methoxy aromatic system but replaces the benzamide core with a sulfonamide group . Sulfonamides typically exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, which may enhance target engagement but reduce cell permeability compared to benzamides.
b. Piperidine Substitutions
- 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate features a piperidine ring substituted with a 4-chlorobenzoyl group instead of thiophen-3-ylmethyl . X-ray crystallography reveals a chair conformation of the piperidine ring, with substituents influencing intermolecular interactions (e.g., hydrogen bonding).
- 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide replaces the piperidine-thiophene moiety with a simpler phenethyl group . This simplification reduces steric hindrance but may diminish selectivity for complex targets like G-protein-coupled receptors.
Heterocyclic Modifications
a. Thiadiazole Derivatives Phenoxy-thiadiazole analogs (e.g., 7d in ) retain chloro and methoxy groups but incorporate a thiadiazole ring, demonstrating cytotoxic activity (IC₅₀ = 1.8 µM against Caco-2 cells) . The thiophene-piperidine system in the target compound may offer distinct electronic properties compared to thiadiazole-based structures.
b. Thiazolidinone and Oxadiazole Systems
- 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylene-thiazolidinone]benzamide () includes a thiazolidinone ring, which enhances metabolic stability but may limit solubility .
- 4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide () uses an oxadiazole heterocycle, known for improving bioavailability in antimicrobial agents .
Pharmacological Implications
- Anticancer Activity : Thiadiazole derivatives () and phenethyl-substituted benzamides () highlight the role of chloro-methoxy motifs in cytotoxicity. The target compound’s thiophene-piperidine group could modulate kinase or protease inhibition.
- Antimicrobial Potential: Piperazinyl-thioxomethyl benzamides () and oxadiazole derivatives () suggest structural motifs relevant to bacterial target inhibition, such as phosphopantetheinyl transferases .
Comparative Data Table
*Calculated based on molecular formula C₂₁H₂₄ClN₂O₂S.
Biological Activity
5-Chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound classified as a benzamide derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a benzamide core with specific substitutions that enhance its biological activity:
- Chloro group at position 5
- Methoxy group at position 2
- Piperidine moiety linked to a thiophene ring
This unique structural arrangement is believed to influence its interaction with various biological targets, particularly neurotransmitter receptors.
Neuroleptic Activity
Preliminary studies suggest that this compound may exhibit neuroleptic properties . The presence of the piperidine and thiophene groups enhances its potential to interact with neurotransmitter systems, particularly dopaminergic pathways. This suggests possible applications in treating central nervous system disorders, including schizophrenia and other psychotic conditions.
Antiemetic and Gastroprokinetic Effects
The compound's structural similarity to known antiemetic agents indicates it may also possess antiemetic and gastroprokinetic activities . These effects are hypothesized to arise from its ability to modulate neurotransmission, particularly through serotonin and dopamine receptor pathways.
Binding Affinity Studies
Research into the binding affinity of this compound to various receptors is crucial for understanding its mechanism of action. Initial assays indicate that it may selectively bind to:
- Dopamine D2 receptors
- Serotonin 5-HT3 receptors
These interactions could elucidate its pharmacological profile and therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide | Lacks thiophene; similar benzamide core | Neuroleptic activity |
| Metoclopramide | Substituted benzamide; different side chain | Antiemetic agent |
| YM-09151-2 | Benzamide derivative; high potency | Neuroleptic activity |
| N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | Lacks methoxy group; different nitrogen substituent | Varies in biological activity |
This table highlights the significance of the thiophene and methoxy groups in enhancing biological activity, suggesting that modifications can lead to varying pharmacological effects.
Synthesis and Application
The synthesis of this compound involves several steps that require careful optimization of reaction conditions. The compound serves as an intermediate in the production of glyburide, a medication commonly used for managing diabetes. Its role as a building block in medicinal chemistry underscores its importance in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
